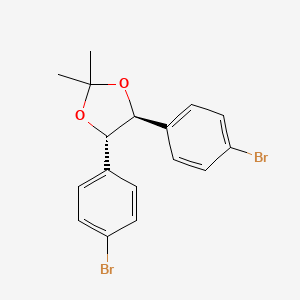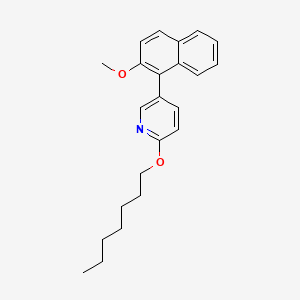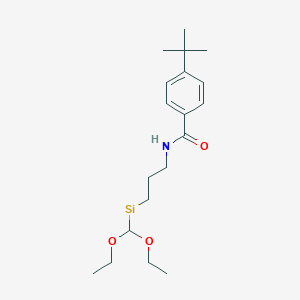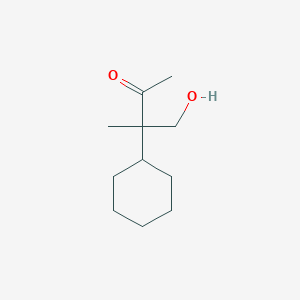
(4S,5S)-4,5-bis(4-bromophenyl)-2,2-dimethyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5S)-4,5-bis(4-bromophenyl)-2,2-dimethyl-1,3-dioxolane is a chiral compound characterized by the presence of two bromophenyl groups and a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4,5-bis(4-bromophenyl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 4-bromobenzaldehyde with a suitable chiral diol under acidic conditions to form the dioxolane ring. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and the mixture is refluxed in an appropriate solvent like toluene. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,5S)-4,5-bis(4-bromophenyl)-2,2-dimethyl-1,3-dioxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromophenyl groups can be reduced to form phenyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of phenyl derivatives.
Applications De Recherche Scientifique
(4S,5S)-4,5-bis(4-bromophenyl)-2,2-dimethyl-1,3-dioxolane has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Material Science: Studied for its potential use in the development of new materials with unique properties.
Catalysis: Explored as a ligand in asymmetric catalysis for the synthesis of chiral compounds.
Mécanisme D'action
The mechanism of action of (4S,5S)-4,5-bis(4-bromophenyl)-2,2-dimethyl-1,3-dioxolane depends on its application. In organic synthesis, it acts as a chiral building block, providing stereochemical control in the formation of new bonds. In medicinal chemistry, its mechanism of action would depend on the specific target molecule it is designed to interact with, such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,5R)-4,5-bis(4-bromophenyl)-2,2-dimethyl-1,3-dioxolane: The enantiomer of the compound with similar chemical properties but different stereochemistry.
4,5-bis(4-bromophenyl)-2,2-dimethyl-1,3-dioxolane: The racemic mixture of the compound.
4,5-bis(4-chlorophenyl)-2,2-dimethyl-1,3-dioxolane: A similar compound with chlorine atoms instead of bromine.
Uniqueness
(4S,5S)-4,5-bis(4-bromophenyl)-2,2-dimethyl-1,3-dioxolane is unique due to its specific stereochemistry, which can impart different reactivity and selectivity in chemical reactions compared to its enantiomer or racemic mixture. The presence of bromine atoms also allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
873297-76-8 |
|---|---|
Formule moléculaire |
C17H16Br2O2 |
Poids moléculaire |
412.1 g/mol |
Nom IUPAC |
(4S,5S)-4,5-bis(4-bromophenyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C17H16Br2O2/c1-17(2)20-15(11-3-7-13(18)8-4-11)16(21-17)12-5-9-14(19)10-6-12/h3-10,15-16H,1-2H3/t15-,16-/m0/s1 |
Clé InChI |
REAMGYWTLUGICF-HOTGVXAUSA-N |
SMILES isomérique |
CC1(O[C@H]([C@@H](O1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C |
SMILES canonique |
CC1(OC(C(O1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{5-[(Piperidin-1-yl)methyl]thiophen-2-yl}benzoic acid](/img/structure/B14187816.png)

![N-[3-(Aminomethyl)-4-(ethanesulfonyl)phenyl]pentanamide](/img/structure/B14187832.png)
![1h-Indolo[3,2-e][1]benzazocine](/img/structure/B14187837.png)
![3-([1,1'-Biphenyl]-3-yl)-6-methyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14187845.png)

![N-(2-Chloroethyl)-N'-[3-(methoxymethyl)phenyl]urea](/img/structure/B14187855.png)

![1,1'-[Heptane-1,7-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14187858.png)


![Ethyl 4-[(benzyloxy)amino]-2-oxobutanoate](/img/structure/B14187884.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-(4-methyl-1-piperazinyl)-1-(3-pyridinylsulfonyl)-](/img/structure/B14187885.png)
![(6R)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one](/img/structure/B14187894.png)
